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Compound of Interest

Compound Name: 1-(4-Aminophenyl)ethanol

Cat. No.: B084439 Get Quote

In-Depth Technical Guide: 1-(4-
Aminophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Aminophenyl)ethanol, a substituted aromatic alcohol, holds significance as a versatile

building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl

group and an amino group on a phenyl ring, makes it a valuable precursor for the synthesis of

a wide array of more complex molecules, including potential pharmaceutical intermediates.

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-(4-Aminophenyl)ethanol, detailed experimental protocols for its synthesis and

purification, and an analysis of its spectral characteristics.

Core Physical and Chemical Properties
The fundamental physical and chemical properties of 1-(4-Aminophenyl)ethanol are

summarized in the tables below, providing a ready reference for laboratory and developmental

work.

General and Physical Properties
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Property Value Reference(s)

Molecular Formula C₈H₁₁NO

Molecular Weight 137.18 g/mol

Appearance Yellow to brown solid [1]

Melting Point 70-74 °C [1]

Boiling Point 289 °C [1]

Density 1.117 g/cm³ [1]

Flash Point 128 °C [1]

pKa 14.89 ± 0.20 (Predicted) [1]

CAS Number 14572-89-5

Solubility Profile
While extensive quantitative solubility data is not readily available in the literature, qualitative

solubility information indicates its general behavior in common laboratory solvents.

Solvent Solubility

Water Slightly soluble

Ethanol Soluble

Methanol Soluble

Acetone Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 1-(4-
Aminophenyl)ethanol are crucial for its practical application in research and development.
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Synthesis: Reduction of 4-Aminoacetophenone
A common and effective method for the synthesis of 1-(4-Aminophenyl)ethanol is the

reduction of the ketone functionality of 4-aminoacetophenone using a mild reducing agent such

as sodium borohydride.

Reaction Scheme:

Figure 1. Synthesis of 1-(4-Aminophenyl)ethanol.

Detailed Protocol:

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-

aminoacetophenone in ethanol.

Cooling: Cool the solution in an ice bath to 0-5 °C.

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the

cooled solution while maintaining the temperature below 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to stir at room

temperature for a specified time, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Carefully quench the reaction by the slow addition of water to decompose the

excess sodium borohydride.

Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure

using a rotary evaporator.

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl

acetate.

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization
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Recrystallization is an effective technique for purifying the crude 1-(4-Aminophenyl)ethanol.
An ethanol/water solvent system is commonly employed.

Workflow for Recrystallization:

Dissolve crude product in
minimum hot ethanol

Add hot water dropwise
until persistent cloudiness

Add a few drops of hot ethanol
to redissolve

Allow to cool slowly
to room temperature

Cool further in an
ice bath

Collect crystals by
vacuum filtration

Wash crystals with
cold ethanol/water

Dry the purified crystals

Click to download full resolution via product page

Figure 2. Recrystallization Workflow.

Detailed Protocol:
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Dissolution: Dissolve the crude 1-(4-Aminophenyl)ethanol in a minimum amount of hot

ethanol in an Erlenmeyer flask.

Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until a faint

cloudiness persists, indicating the saturation point.

Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a

clear solution.

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently,

place the flask in an ice bath to maximize crystal formation.

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove

any remaining impurities.

Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment of 1-(4-
Aminophenyl)ethanol.

General HPLC Parameters:
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Parameter Condition

Column C18, 4.6 x 250 mm, 5 µm

Mobile Phase

A mixture of an aqueous buffer (e.g., phosphate

buffer) and an organic modifier (e.g., acetonitrile

or methanol)

Detection
UV at a wavelength corresponding to the

absorbance maximum of the compound

Flow Rate Typically 1.0 mL/min

Injection Volume 10-20 µL

Workflow for HPLC Analysis:

Prepare standard and sample
solutions in mobile phase

Equilibrate HPLC system
with mobile phase

Inject standard solution
to determine retention time

Inject sample solution

Monitor chromatogram at
the specified wavelength

Identify and quantify the peak
corresponding to the compound

Calculate purity based on
peak area
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Click to download full resolution via product page

Figure 3. HPLC Analysis Workflow.

Spectral Data and Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of 1-(4-
Aminophenyl)ethanol.

¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their

neighboring environments in the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.4 Doublet 3H -CH₃

~3.6 Broad Singlet 2H -NH₂

~4.8 Quartet 1H -CH(OH)-

~6.6 Doublet 2H
Aromatic H (ortho to -

NH₂)

~7.2 Doublet 2H
Aromatic H (ortho to -

CH(OH)CH₃)

Variable Singlet 1H -OH

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Expected ¹³C NMR Spectral Data (in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~25 -CH₃

~70 -CH(OH)-

~115 Aromatic C (ortho to -NH₂)

~127 Aromatic C (ortho to -CH(OH)CH₃)

~137 Aromatic C (ipso to -CH(OH)CH₃)

~145 Aromatic C (ipso to -NH₂)

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 (broad) O-H stretch Alcohol

3500-3300 (two sharp bands) N-H stretch Primary Amine

3000-2850 C-H stretch Aliphatic

~1620 N-H bend Primary Amine

~1600, ~1500 C=C stretch Aromatic Ring

1300-1000 C-O stretch Alcohol

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 137. Common

fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the loss of the

ethyl alcohol side chain.
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Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the in-depth biological

activity of 1-(4-Aminophenyl)ethanol and its effects on specific cellular signaling pathways.

While the broader class of aminophenols has been investigated for various biological activities,

dedicated studies on this particular molecule are limited. Researchers in drug development

may consider this compound as a lead structure for modification and subsequent screening for

various therapeutic targets. The general effects of ethanol on major signaling pathways such as

MAPK and PI3K/Akt are well-documented; however, it is crucial to note that these effects are

not directly translatable to substituted ethanol compounds like 1-(4-Aminophenyl)ethanol,
which will have distinct pharmacological profiles.

Conclusion
This technical guide provides a foundational understanding of the physical and chemical

properties of 1-(4-Aminophenyl)ethanol, along with practical experimental protocols for its

synthesis, purification, and analysis. The provided spectral data serves as a reference for its

characterization. While the biological activity of this specific molecule remains an area for

further exploration, its structural features suggest potential for its use as a scaffold in the design

and synthesis of novel bioactive compounds. This guide is intended to support researchers and

scientists in their endeavors to utilize 1-(4-Aminophenyl)ethanol in their research and

development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory
[lulelaboratory.blogspot.com]

To cite this document: BenchChem. [1-(4-Aminophenyl)ethanol physical and chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084439#1-4-aminophenyl-ethanol-physical-and-
chemical-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b084439?utm_src=pdf-body
https://www.benchchem.com/product/b084439?utm_src=pdf-body
https://www.benchchem.com/product/b084439?utm_src=pdf-body
https://www.benchchem.com/product/b084439?utm_src=pdf-body
https://www.benchchem.com/product/b084439?utm_src=pdf-custom-synthesis
https://lulelaboratory.blogspot.com/2013/05/sodium-borohydride-reduction-of.html
https://lulelaboratory.blogspot.com/2013/05/sodium-borohydride-reduction-of.html
https://www.benchchem.com/product/b084439#1-4-aminophenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/product/b084439#1-4-aminophenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/product/b084439#1-4-aminophenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/product/b084439#1-4-aminophenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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